molecular formula C17H21N3OS B4675996 N-[4-(dimethylamino)phenyl]-N'-(2-ethoxyphenyl)thiourea

N-[4-(dimethylamino)phenyl]-N'-(2-ethoxyphenyl)thiourea

Cat. No. B4675996
M. Wt: 315.4 g/mol
InChI Key: XQIKQGJYOFNDPI-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]-N'-(2-ethoxyphenyl)thiourea, also known as DEPTU, is a chemical compound that has generated significant interest in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. DEPTU is a thiourea derivative that has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)phenyl]-N'-(2-ethoxyphenyl)thiourea varies depending on the specific application. In cancer cells, N-[4-(dimethylamino)phenyl]-N'-(2-ethoxyphenyl)thiourea inhibits the activity of the Akt pathway, which is involved in cell survival and proliferation. This leads to the induction of apoptosis, or programmed cell death, in cancer cells. In pain and inflammation, N-[4-(dimethylamino)phenyl]-N'-(2-ethoxyphenyl)thiourea inhibits the activity of the COX-2 enzyme, which is responsible for the production of prostaglandins, a group of chemicals that cause pain and inflammation. By inhibiting COX-2, N-[4-(dimethylamino)phenyl]-N'-(2-ethoxyphenyl)thiourea reduces pain and inflammation. In carbonic anhydrase, N-[4-(dimethylamino)phenyl]-N'-(2-ethoxyphenyl)thiourea binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate, which is important for the regulation of acid-base balance in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[4-(dimethylamino)phenyl]-N'-(2-ethoxyphenyl)thiourea vary depending on the specific application. In cancer cells, N-[4-(dimethylamino)phenyl]-N'-(2-ethoxyphenyl)thiourea induces apoptosis and inhibits cell proliferation. In pain and inflammation, N-[4-(dimethylamino)phenyl]-N'-(2-ethoxyphenyl)thiourea reduces pain and inflammation by inhibiting the activity of the COX-2 enzyme. In carbonic anhydrase, N-[4-(dimethylamino)phenyl]-N'-(2-ethoxyphenyl)thiourea inhibits the activity of the enzyme, leading to a decrease in the production of bicarbonate and a disruption of acid-base balance in the body.

Advantages and Limitations for Lab Experiments

The advantages of using N-[4-(dimethylamino)phenyl]-N'-(2-ethoxyphenyl)thiourea in lab experiments include its ability to inhibit the activity of specific enzymes and pathways, its potential as a therapeutic agent, and its relative ease of synthesis. However, there are also limitations to using N-[4-(dimethylamino)phenyl]-N'-(2-ethoxyphenyl)thiourea in lab experiments, including its potential toxicity and the need for further studies to evaluate its safety and efficacy.

Future Directions

There are many future directions for the study of N-[4-(dimethylamino)phenyl]-N'-(2-ethoxyphenyl)thiourea, including the evaluation of its potential as a therapeutic agent for various diseases, the optimization of its synthesis method, and the identification of its molecular targets and mechanisms of action. Additionally, further studies are needed to evaluate the safety and efficacy of N-[4-(dimethylamino)phenyl]-N'-(2-ethoxyphenyl)thiourea in vivo and to determine its pharmacokinetic and pharmacodynamic properties. Overall, N-[4-(dimethylamino)phenyl]-N'-(2-ethoxyphenyl)thiourea shows great promise as a chemical compound with potential applications in various fields of scientific research.

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-N'-(2-ethoxyphenyl)thiourea has been studied extensively for its potential applications in various fields of scientific research. In medicinal chemistry, N-[4-(dimethylamino)phenyl]-N'-(2-ethoxyphenyl)thiourea has been evaluated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In one study, N-[4-(dimethylamino)phenyl]-N'-(2-ethoxyphenyl)thiourea was shown to induce apoptosis in human breast cancer cells by inhibiting the activity of the protein kinase B (Akt) pathway. In pharmacology, N-[4-(dimethylamino)phenyl]-N'-(2-ethoxyphenyl)thiourea has been investigated for its potential use as an analgesic and anti-inflammatory agent. In one study, N-[4-(dimethylamino)phenyl]-N'-(2-ethoxyphenyl)thiourea was shown to reduce pain and inflammation in rats by inhibiting the activity of the cyclooxygenase-2 (COX-2) enzyme. In biochemistry, N-[4-(dimethylamino)phenyl]-N'-(2-ethoxyphenyl)thiourea has been studied for its ability to inhibit the activity of the enzyme carbonic anhydrase, which plays a role in the regulation of acid-base balance in the body.

properties

IUPAC Name

1-[4-(dimethylamino)phenyl]-3-(2-ethoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c1-4-21-16-8-6-5-7-15(16)19-17(22)18-13-9-11-14(12-10-13)20(2)3/h5-12H,4H2,1-3H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIKQGJYOFNDPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=S)NC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Dimethylamino)phenyl]-3-(2-ethoxyphenyl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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